Pimodivir

Overview

Description

Pimodivir is an antiviral drug developed as a treatment for influenza. It acts as an inhibitor of the influenza virus polymerase basic protein 2. This compound has shown promising results in Phase II clinical trials, although its clinical development was halted in late 2021 due to a lack of benefit over the standard of care .

Mechanism of Action

Target of Action

Pimodivir primarily targets the Polymerase Basic Protein 2 (PB2) subunit of the influenza A virus . PB2 is a crucial component of the viral RNA polymerase complex, which is essential for the replication of the influenza virus .

Mode of Action

this compound acts as an inhibitor of the PB2 subunit. It prevents the PB2 subunit from binding to the 7-methyl GTP caps of host-capped mRNAs . This inhibition ultimately blocks the first step of viral gene transcription, thereby preventing the replication of the influenza A virus .

Biochemical Pathways

By inhibiting the PB2 subunit, this compound disrupts the normal function of the influenza A virus polymerase complex. This complex is responsible for transcribing and replicating the viral RNA, which is a crucial process in the viral life cycle . Therefore, the inhibition of PB2 by this compound effectively halts the replication of the influenza A virus.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in healthy volunteers . After single and multiple-dose administration of this compound, there was a 1.2- and 1.8-fold increase in maximum concentration (Cmax) and area under the curve (AUC), respectively, between Day 1 and Day 10 . These findings suggest that this compound exhibits dose-proportional pharmacokinetics, which can impact its bioavailability.

Result of Action

The primary result of this compound’s action is a significant reduction in the viral load of influenza A . This reduction is achieved by inhibiting the replication of the virus, thereby preventing the spread of infection within the host. Additionally, this compound has shown a trend for a shorter time to symptom resolution compared to placebo .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antiviral drugs can affect its action. In a study, co-administration of this compound with oseltamivir, another antiviral drug, increased the maximum concentration (Cmax) of this compound by 31% . This compound had no effect on the pharmacokinetics of oseltamivir . This suggests that this compound can be used in combination with other antiviral drugs without adversely affecting their pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pimodivir involves multiple steps, including the formation of the bicyclo[2.2.2]octane core and the introduction of fluorinated pyrimidine and pyrrolo[2,3-b]pyridine moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-efficiency reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Pimodivir undergoes various chemical reactions, including:

Oxidation: The introduction of oxygen atoms into the molecule.

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

Chemistry: As a model compound for studying the inhibition of viral polymerases.

Biology: For understanding the mechanisms of viral replication and resistance.

Medicine: As a potential treatment for influenza, particularly in high-risk and hospitalized patients.

Industry: In the development of antiviral drugs and the study of drug resistance mechanisms.

Comparison with Similar Compounds

Similar Compounds

Oseltamivir: Another antiviral drug used to treat influenza by inhibiting the neuraminidase enzyme.

Baloxavir marboxil: Inhibits the cap-dependent endonuclease activity of the influenza virus polymerase.

Favipiravir: Targets the RNA-dependent RNA polymerase of the influenza virus.

Uniqueness of Pimodivir

This compound is unique in its specific inhibition of the polymerase basic protein 2 subunit, which is different from the targets of other antiviral drugs like oseltamivir and baloxavir marboxil . This unique mechanism of action makes this compound a valuable tool for studying viral replication and resistance mechanisms.

Properties

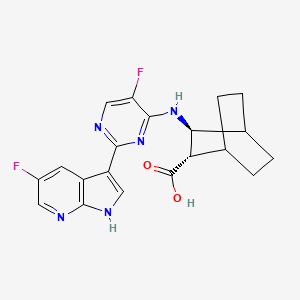

IUPAC Name |

(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPXDNKSIXAZEQ-SBBZOCNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028095 | |

| Record name | Pimodivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629869-44-8 | |

| Record name | Pimodivir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629869448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimodivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimodivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMODIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFC121MXC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-hydroxy-5-[(5-methyltetrazol-1-yl)iminomethyl]phenyl]-(4-hydroxyphenyl)methyl]-4-[(5-methyltetrazol-1-yl)iminomethyl]phenol](/img/structure/B611708.png)

![Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide](/img/structure/B611720.png)

![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B611721.png)